3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Overview
Description
3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C5H8F3NO3S and a molecular weight of 219.18 g/mol . This compound is characterized by the presence of trifluoromethyl, dimethyl, oxo, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide typically involves the reaction of N,N-dimethyl-2-oxopropane-1-sulfonamide with a trifluoromethylating agent. One common method includes the use of sulfur tetrafluoride (SF4) as the trifluoromethylating agent under controlled conditions . The reaction is carried out at elevated temperatures, typically around 80°C, and requires careful handling of reagents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluoridation processes using specialized equipment to handle the reactive and potentially hazardous reagents. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring consistent quality and supply of the compound .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom and other functional groups.
Common Reagents and Conditions
Sulfur Tetrafluoride (SF4): Used as a trifluoromethylating agent in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile can yield a variety of trifluoromethylated derivatives .
Scientific Research Applications
3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological targets . These properties make the compound a valuable tool in medicinal chemistry and drug design .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-N,N-dimethyl-propionamide: Shares the trifluoromethyl and dimethyl groups but lacks the sulfonamide functionality.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group attached to a benzamide structure, differing in the core structure and functional groups.
Uniqueness
3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is unique due to the combination of its trifluoromethyl, dimethyl, oxo, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIRULVXMFDJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197457 | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-22-1 | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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